
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, also known as FPP, is a small molecule that has been used in numerous scientific research applications. It is a synthetic molecule composed of a pyrimidine heterocycle and two aromatic rings, one of which is fluorinated. FPP has been studied for its potential applications in drug development, molecular imaging, and other biomedical research.
科学的研究の応用
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in drug development, molecular imaging, and other biomedical research. In drug development, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In molecular imaging, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been used as a PET tracer for imaging the activity of the enzyme MAO in the brain. 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has also been studied for its potential to inhibit the growth of certain cancers, such as prostate cancer.
作用機序
The mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is still not fully understood. However, it is believed that 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine acts as an inhibitor of MAO, which is involved in the metabolism of various neurotransmitters. 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is thought to bind to the active site of MAO, preventing it from metabolizing neurotransmitters. This could potentially lead to an increase in the levels of neurotransmitters in the brain, which could have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine are not yet fully understood. However, it has been shown to inhibit the growth of certain cancers, such as prostate cancer, in animal models. Additionally, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could potentially have therapeutic effects.
実験室実験の利点と制限
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and store. Additionally, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is relatively stable and does not degrade easily. However, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is also limited in its applications due to its low solubility in aqueous solutions. Additionally, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is not very selective for MAO, meaning that it can potentially inhibit other enzymes as well.
将来の方向性
There are several potential future directions for research on 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine. First, further research could be done to better understand the mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine and its effects on various biochemical and physiological processes. Additionally, research could be done to improve the solubility of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine and its selectivity for MAO. Finally, further research could be done to investigate the potential therapeutic applications of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, such as its potential to inhibit the growth of certain cancers.
合成法
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine can be synthesized via a two-step process. The first step involves the condensation of 2-fluorobenzaldehyde and 2-amino-5-chloropyrimidine in the presence of piperidine, yielding 4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine. The second step involves the hydrolysis of the amide group of the product to yield the desired compound. This reaction can be carried out in an aqueous solution of sodium hydroxide.
特性
IUPAC Name |
4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZUAGYKOCGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

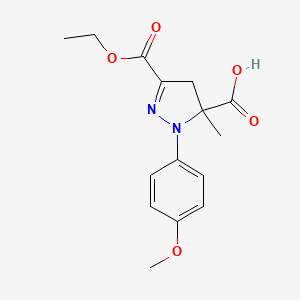

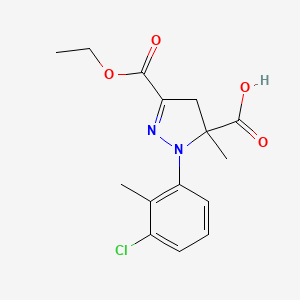
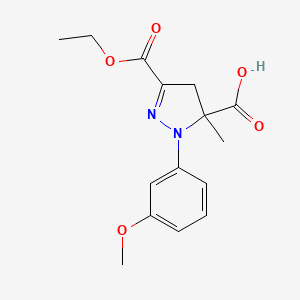


![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
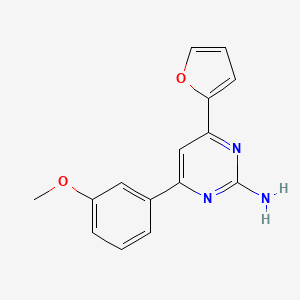
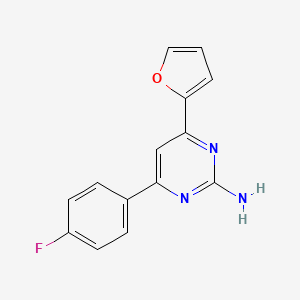

![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)
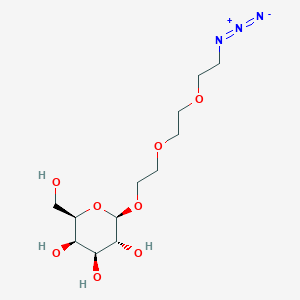

![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)